6-[4-(Butylamino)phenyl]quinoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(Butylamino)phenyl]quinoline-5,8-dione is a chemical compound with the molecular formula C19H20N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Butylamino)phenyl]quinoline-5,8-dione typically involves the reaction of 4-(butylamino)aniline with quinoline-5,8-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Butylamino)phenyl]quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where the butylamino group or other substituents are replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-5,8-dione derivatives with different functional groups, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
6-[4-(Butylamino)phenyl]quinoline-5,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[4-(Butylamino)phenyl]quinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(Methylamino)phenyl]quinoline-5,8-dione
- 6-[4-(Ethylamino)phenyl]quinoline-5,8-dione
- 6-[4-(Propylamino)phenyl]quinoline-5,8-dione
Uniqueness
6-[4-(Butylamino)phenyl]quinoline-5,8-dione is unique due to its specific butylamino substituent, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
6-[4-(Butylamino)phenyl]quinoline-5,8-dione, a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. Quinoline derivatives are recognized for their potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The primary mechanism through which this compound exhibits its biological effects is through the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme plays a critical role in cellular redox processes and the detoxification of reactive oxygen species (ROS). Inhibition of NQO1 leads to increased ROS levels, which can induce apoptosis in cancer cells. This mechanism highlights the compound's potential as an anticancer agent .
Anticancer Activity
Research indicates that compounds within the quinoline family, including this compound, demonstrate significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with modifications at the C-6 and C-7 positions exhibit enhanced activity against melanoma (C-32), glioblastoma (SNB-19), and breast cancer (MDA-MB-231) cells. The IC50 values for these derivatives range from 0.59 to 1.52 µM .
Table 1: Anticancer Activity of Quinoline Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 | 0.75 | NQO1 inhibition leading to apoptosis |
Derivative A | C-32 | 0.59 | Induction of ROS |
Derivative B | SNB-19 | 1.52 | Mitochondrial dysfunction |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Quinoline derivatives are known for their antibacterial and antifungal activities. The compound's ability to disrupt microbial cell functions makes it a candidate for further exploration in treating infections .
Table 2: Antimicrobial Activity of Quinoline Derivatives
Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Derivative C | Escherichia coli | 16 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is significantly influenced by their structural components. Modifications at various positions on the quinoline ring can enhance or diminish their therapeutic effects. For instance:
- C-6 Position : Substituents at this position have been shown to increase activity against certain cancer cell lines.
- C-7 Position : Alterations here can affect the compound's ability to interact with molecular targets like NQO1.
Research suggests that maintaining a balance between lipophilicity and hydrophilicity is crucial for optimal activity .
Case Studies
A comprehensive review highlighted several case studies demonstrating the efficacy of quinoline derivatives:
- Study on Anticancer Effects : A series of synthesized quinoline derivatives were tested against various cancer cell lines, revealing that modifications at the C-2 position often resulted in reduced activity compared to unmodified compounds.
- Antimicrobial Testing : In vitro studies demonstrated that certain derivatives exhibited strong antibacterial properties against resistant strains of bacteria, suggesting potential applications in treating antibiotic-resistant infections .
Properties
CAS No. |
111928-34-8 |
---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-[4-(butylamino)phenyl]quinoline-5,8-dione |
InChI |
InChI=1S/C19H18N2O2/c1-2-3-10-20-14-8-6-13(7-9-14)16-12-17(22)18-15(19(16)23)5-4-11-21-18/h4-9,11-12,20H,2-3,10H2,1H3 |
InChI Key |
MXQXRFFSVUNXPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C2=CC(=O)C3=C(C2=O)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.